molecular formula C10H10ClNO2 B3043905 6-(2-Chlorophenyl)morpholin-3-one CAS No. 951626-19-0

6-(2-Chlorophenyl)morpholin-3-one

Cat. No.: B3043905
CAS No.: 951626-19-0
M. Wt: 211.64 g/mol
InChI Key: HUCFXDSPYJCWEX-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)morpholin-3-one is a substituted morpholinone derivative characterized by a morpholin-3-one core with a 2-chlorophenyl group at the 6-position. Morpholinones are heterocyclic compounds of significant interest in medicinal chemistry due to their versatility as scaffolds for drug discovery.

Properties

IUPAC Name

6-(2-chlorophenyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-8-4-2-1-3-7(8)9-5-12-10(13)6-14-9/h1-4,9H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCFXDSPYJCWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(=O)N1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)morpholin-3-one can be achieved through several methods. One common approach involves the reaction of 2-chlorophenyl isocyanate with morpholine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)morpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 6-(2-Chlorophenyl)morpholin-3-one typically involves the reaction of morpholine derivatives with chlorinated phenyl compounds. Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

One of the prominent applications of this compound is its antimicrobial activity. Studies have demonstrated that compounds derived from morpholine structures exhibit significant antibacterial and antifungal properties. For instance, a study reported that derivatives of morpholin-3-one showed moderate to good activity against various Gram-positive and Gram-negative bacteria as well as fungi . The zone of inhibition measured for some derivatives reached up to 24 mm against pathogens like Aspergillus niger and Escherichia coli.

Anticancer Properties

Research has also indicated that morpholine derivatives can possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways. For example, certain derivatives have shown effectiveness in inhibiting tumor growth in vitro and in vivo models, making them potential candidates for cancer therapy .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects. Compounds with similar morpholine structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests a potential application in treating inflammatory diseases such as arthritis .

Pharmacological Insights

The pharmacological profile of this compound includes its role as a peripheral cannabinoid receptor antagonist. Research indicates that modifications to the morpholine structure can enhance selectivity for cannabinoid receptors, which may be useful in treating metabolic disorders and obesity .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized various morpholine derivatives, including this compound, and evaluated their antimicrobial activities using agar diffusion methods. The results highlighted that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and E. coli, establishing a correlation between structural modifications and bioactivity .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of morpholine derivatives in human cancer cell lines. The study reported that specific modifications to the morpholine ring led to enhanced cytotoxicity against breast cancer cells, suggesting a pathway for developing novel anticancer agents based on this scaffold .

References Overview Table

Application AreaKey FindingsSource
Antimicrobial ActivityModerate to good activity against bacteria and fungi; zones of inhibition up to 24 mm
Anticancer PropertiesInduction of apoptosis in cancer cells; effective in vitro and in vivo models
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines; potential treatment for arthritis
Pharmacological InsightsRole as peripheral cannabinoid receptor antagonist; implications for metabolic disorders

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)morpholin-3-one involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Positional Isomers: Chlorophenyl Substituent Variations

The position of the chlorine atom on the phenyl ring significantly alters molecular properties. Key comparisons include:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
6-(2-Chlorophenyl)morpholin-3-one 2-chlorophenyl C₁₀H₁₀ClNO₂ 211.64 Base compound; scaffold potential noted
6-(3-Chlorophenyl)morpholin-3-one 3-chlorophenyl C₁₀H₁₀ClNO₂ 211.64 Similar molecular weight; positional isomerism may affect binding interactions
6-(4-Chlorophenyl)morpholin-3-one 4-chlorophenyl C₁₀H₁₀ClNO₂ 211.64 Not explicitly reported in evidence, but para-substitution often enhances stability

Structural Implications :

  • 3-Chlorophenyl : Meta substitution may enhance solubility due to reduced symmetry, as observed in other chlorinated analogs .
  • 4-Chlorophenyl: Para substitution often improves metabolic stability in pharmaceuticals but is unexplored for this specific morpholinone .

Substituent Variants: Functional Group Modifications

Replacing the chlorine atom with other groups alters electronic and steric profiles:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
6-(2-Methoxyphenyl)morpholin-3-one 2-methoxyphenyl C₁₁H₁₃NO₃ 207.23 Methoxy group increases electron density, potentially enhancing hydrogen bonding
6-((4-Chlorophenoxy)(phenyl)methyl)morpholin-3-one 4-chlorophenoxy + phenyl C₁₇H₁₆ClNO₃ 317.77 Bulky substituents may reduce bioavailability but improve target specificity

Functional Group Implications :

  • Methoxy vs. Chloro : Methoxy groups enhance solubility but may reduce lipophilicity, impacting membrane permeability.
  • Phenoxy Additions: Compounds like 6-((2-chlorophenoxy)(phenyl)methyl)morpholin-3-one (MW 317.77) exhibit increased molecular complexity, which could be advantageous for allosteric modulation .

Morpholinone Derivatives with Extended Scaffolds

Larger derivatives demonstrate the scaffold’s adaptability:

Compound Name Structure Features Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
6-((2-Chlorophenoxy)(phenyl)methyl)morpholin-3-one Phenoxy and phenyl extensions C₁₇H₁₆ClNO₃ 317.77 High molecular weight; potential for multi-target interactions
6-(Phenyl(p-tolyloxy)methyl)morpholin-3-one Tolyloxy and phenyl groups C₁₈H₁₉NO₃ 297.35 Methyl group on tolyloxy may enhance metabolic stability

Scaffold Extension Implications :

  • Increased Bulk: Larger substituents (e.g., phenoxy) may limit blood-brain barrier penetration but improve selectivity for peripheral targets .

Biological Activity

6-(2-Chlorophenyl)morpholin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and potential therapeutic effects, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a chlorophenyl group. Its molecular formula is C10_{10}H10_{10}ClN1_{1}O1_{1}, and it has been synthesized through various chemical pathways, demonstrating stability and reactivity under different conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus3.91 µg/mL7.81 µg/mL
Escherichia coli15.62 µg/mL31.25 µg/mL
Bacillus subtilis62.5 µg/mL>100 µg/mL

The compound's activity against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), shows promise as an alternative to traditional antibiotics, with an MIC value significantly lower than that of commonly used antibiotics like nitrofurantoin .

Anticancer Activity

In addition to its antimicrobial effects, this compound has demonstrated anticancer properties. It selectively inhibits cancer cell proliferation, making it a candidate for further development in cancer therapy.

Table 2: Anticancer Activity of this compound

Cell LineIC50_{50} (µM)Selectivity Index
LN-2290.77High
MDA-MB-2314.77Moderate
MCF-7Non-toxicN/A

The IC50_{50} value for LN-229 indicates potent activity, suggesting that the compound could be developed as a targeted therapy for specific cancer types .

Case Studies

A recent case study evaluated the in vivo effects of this compound on zebrafish embryos, assessing its toxicity and developmental impact. The study found that at concentrations below 50 µM, there were no significant adverse effects on heart rate or overall development, suggesting a favorable safety profile for further exploration in therapeutic applications .

Q & A

Q. Basic

  • Exposure control : Use fume hoods and PPE (gloves, lab coats) to limit inhalation/contact, adhering to OSHA guidelines .
  • Waste disposal : Absorb spills with diatomite and dispose as hazardous waste (PAC-3 limit: 140 mg/m³ for chlorophenols) .

Q. Advanced

  • In vitro assays : Assess cytotoxicity via MTT or LDH assays, referencing ATSDR’s chlorophenol toxicity profiles (IC50 values for hepatic cells: 50–100 µM) .
  • Metabolite screening : LC-MS identifies toxic metabolites (e.g., quinone intermediates) formed during metabolic studies .

How are computational methods used to predict electronic properties of this compound?

Q. Advanced

  • DFT calculations : Colle-Salvetti correlation-energy formulas model HOMO-LUMO gaps and electrostatic potential surfaces, aiding in reactivity predictions .
  • MD simulations : Assess solvation effects and stability in biological matrices (e.g., water-lipid bilayer interactions) .

What analytical techniques validate purity and stability of this compound?

Q. Basic

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time and peak symmetry indicate purity ≥98% .
  • NMR : 1^1H and 13^{13}C spectra confirm absence of des-chloro byproducts (e.g., δ 7.3–7.5 ppm for aromatic protons) .

Q. Advanced

  • Forced degradation studies : Expose to heat, light, and pH extremes; monitor degradation products via HRMS .
  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) .

How to address contradictions between computational and experimental structural data?

Q. Advanced

  • Error analysis : Compare DFT-optimized geometries with X-ray data. Discrepancies >0.05 Å in bond lengths suggest basis set limitations (e.g., 6-31G* vs. def2-TZVP) .
  • Thermal motion correction : Apply TLS (Translation-Libration-Screw) models in SHELXL to refine anisotropic displacement parameters .

What environmental impact assessments apply to chlorophenyl morpholinones?

Q. Advanced

  • Biodegradation studies : Use OECD 301F tests to measure half-life in soil/water; chlorophenyl groups often persist >60 days .
  • Ecotoxicity : Algal growth inhibition assays (e.g., Pseudokirchneriella subcapitata) determine EC50 values for regulatory compliance .

How to optimize reaction conditions for scale-up synthesis?

Q. Advanced

  • DoE (Design of Experiments) : Vary solvent (DMF vs. acetonitrile), catalyst loading (Pd/C vs. Pd(OAc)₂), and temperature to maximize yield .
  • Continuous flow systems : Reduce reaction time and improve safety for exothermic steps (e.g., Grignard additions) .

What are the challenges in characterizing morpholinone tautomers?

Q. Advanced

  • Variable-temperature NMR : Identifies keto-enol tautomerism via shifting proton signals (e.g., δ 10–12 ppm for enolic OH) .
  • IR spectroscopy : Stretching frequencies (e.g., 1680 cm⁻¹ for carbonyl) distinguish tautomeric forms .

How to design bioactivity studies for this compound derivatives?

Q. Advanced

  • Targeted assays : Screen against kinase enzymes (e.g., PI3Kγ) using fluorescence polarization .
  • ADME profiling : Microsomal stability assays (human liver microsomes) predict metabolic clearance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Chlorophenyl)morpholin-3-one
Reactant of Route 2
6-(2-Chlorophenyl)morpholin-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.